

PROTAC ATR Degradator-2 in Acute Myeloid Leukemia: A Technical Guide

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Compound of Interest

Compound Name: PROTAC ATR degrader-2

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This in-depth technical guide provides a comprehensive overview of the **PROTAC ATR degrader-2**, a novel therapeutic agent for Acute Myeloid Leukemia (AML). The content is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.

Core Concepts: Targeting ATR in AML with PROTAC Technology

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key therapeutic target in AML is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). Cancer cells, including AML cells, often exhibit high levels of replication stress, making them particularly dependent on the ATR signaling pathway for survival.^{[1][2]}

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins. **PROTAC ATR degrader-2**, also known as compound 8i, is a heterobifunctional molecule designed to bind to both ATR and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of ATR.^{[3][4][5]} This approach offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, which can overcome resistance mechanisms and potentially lead to a more durable response.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **PROTAC ATR degrader-2** in AML cell lines.

Table 1: In Vitro Degradation Efficiency of **PROTAC ATR degrader-2**^{[3][4]}

Cell Line	Compound	DC50 (nM)
MV-4-11	PROTAC ATR degrader-2 (Compound 8i)	22.9
MOLM-13	PROTAC ATR degrader-2 (Compound 8i)	34.5

Table 2: In Vivo Antitumor Efficacy of **PROTAC ATR degrader-2**

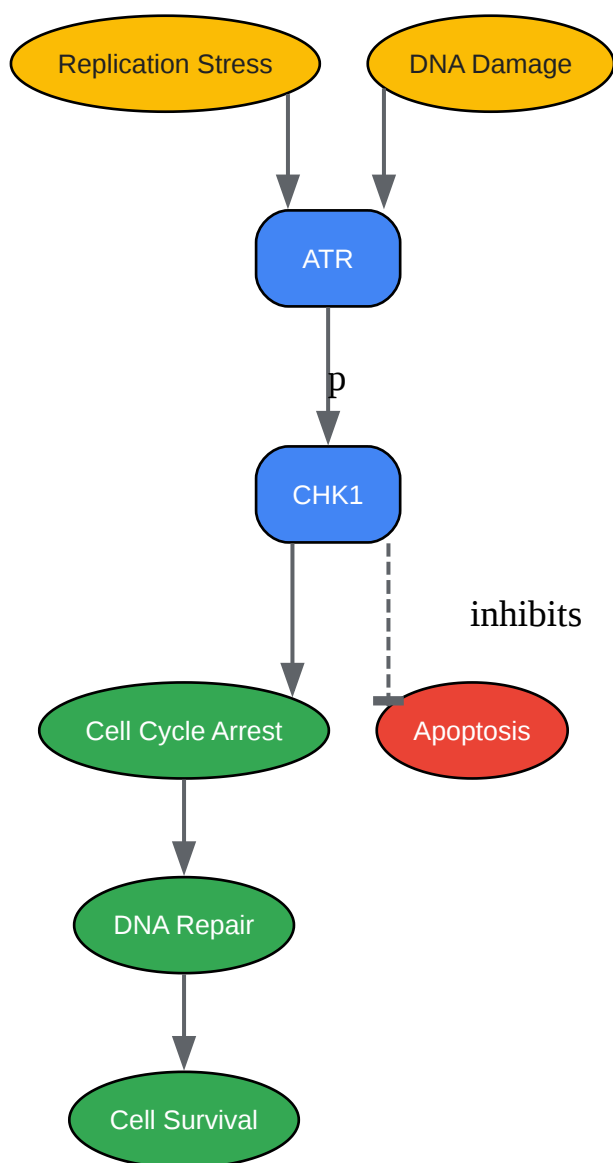
Mouse Model	Treatment	Outcome
AML Xenograft	PROTAC ATR degrader-2 (Compound 8i)	Potent antitumor activity observed

Further details on the in vivo experimental parameters were not available in the public domain.

Signaling Pathways and Mechanisms of Action

ATR Signaling Pathway in AML

In response to DNA damage and replication stress, ATR activates downstream signaling cascades, most notably through the phosphorylation of checkpoint kinase 1 (CHK1). This activation leads to cell cycle arrest, allowing time for DNA repair and promoting cell survival. In AML, where oncogene-driven proliferation creates a high level of intrinsic replication stress, the ATR-CHK1 pathway is often hyperactivated, representing a key vulnerability.

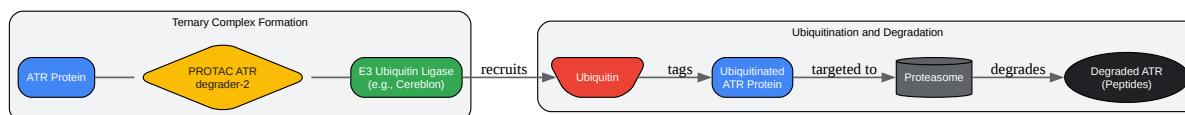


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ATR Signaling Pathway in Response to DNA Damage.

Mechanism of Action of **PROTAC ATR Degradar-2**

PROTAC ATR degrader-2 functions by inducing the selective degradation of the ATR protein. This molecule is composed of a ligand that binds to ATR, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). The formation of this ternary complex (ATR-PROTAC-E3 ligase) facilitates the transfer of ubiquitin molecules to ATR, marking it for degradation by the proteasome. The degradation of ATR disrupts the downstream signaling pathway, leading to the induction of apoptosis and inhibition of AML cell proliferation.[3][4][5]



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Mechanism of PROTAC-mediated ATR degradation.

Experimental Protocols

The following are representative protocols for key experiments used to characterize **PROTAC ATR degrader-2**. These are generalized procedures and may require optimization for specific experimental conditions.

1. Cell Culture

- Cell Lines: MV-4-11 and MOLM-13 human AML cell lines.
- Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Western Blot Analysis for ATR Degradation

- Cell Treatment: Seed AML cells at a density of 1×10^6 cells/mL and treat with various concentrations of **PROTAC ATR degrader-2** for the desired time points (e.g., 24 hours).
- Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

- **SDS-PAGE and Transfer:** Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against ATR (e.g., 1:1000 dilution) and a loading control like β -actin (e.g., 1:5000 dilution) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

- **Cell Treatment:** Treat AML cells with **PROTAC ATR degrader-2** at various concentrations for a specified duration (e.g., 48 hours).
- **Cell Staining:** Harvest and wash the cells with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- **Flow Cytometry:** Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

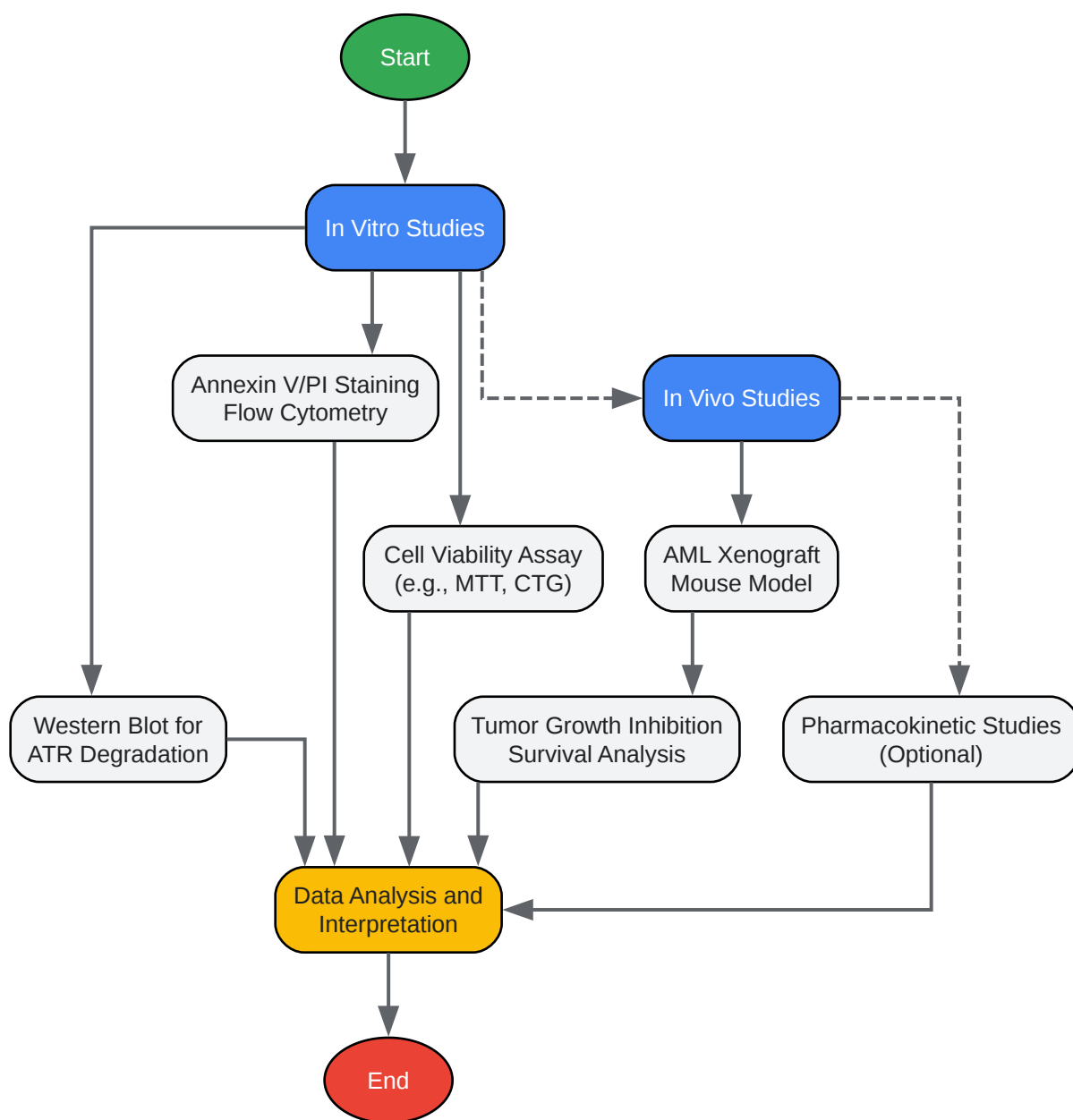
4. In Vivo AML Xenograft Model

- **Animal Model:** Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
- **Cell Inoculation:** Subcutaneously inject a suspension of MV-4-11 cells (e.g., 5-10 x 10⁶ cells in PBS or Matrigel) into the flank of each mouse.

- **Tumor Growth Monitoring:** Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Drug Administration:** Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer **PROTAC ATR degrader-2** via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group should receive the vehicle.
- **Efficacy Assessment:** Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating a novel PROTAC degrader in AML.



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General experimental workflow for PROTAC evaluation.

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